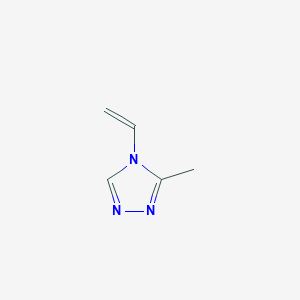

4-Ethenyl-3-methyl-4H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

113444-42-1 |

|---|---|

Molecular Formula |

C5H7N3 |

Molecular Weight |

109.13 g/mol |

IUPAC Name |

4-ethenyl-3-methyl-1,2,4-triazole |

InChI |

InChI=1S/C5H7N3/c1-3-8-4-6-7-5(8)2/h3-4H,1H2,2H3 |

InChI Key |

OAVQVBUXSHAVRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=CN1C=C |

Origin of Product |

United States |

Foundational Aspects of 1,2,4 Triazole Heterocycles in Contemporary Chemical Synthesis and Materials Science

The 1,2,4-triazole (B32235) ring system is a cornerstone in the field of heterocyclic chemistry, valued for its synthetic versatility and the wide-ranging properties of its derivatives. frontiersin.orgnih.govresearchgate.net These five-membered aromatic rings, containing three nitrogen atoms and two carbon atoms, are structurally robust and can be functionalized to create a vast library of novel molecules. frontiersin.orgnih.gov

In chemical synthesis , 1,2,4-triazoles are pivotal building blocks. Their synthesis is well-established through various routes, such as the Pellizzari reaction, Einhorn-Brunner reaction, and the cyclization of thiosemicarbazide (B42300) derivatives, allowing for diverse substitutions on the ring. organic-chemistry.orgmdpi.comnih.gov The triazole ring can act as a bioisostere for amide, ester, and carboxylic acid groups, making it a valuable component in medicinal chemistry for designing compounds with modulated biological activity and improved metabolic stability. nih.gov

In materials science , 1,2,4-triazole derivatives are integral to the development of advanced materials. frontiersin.orgnih.gov Their high nitrogen content and aromaticity contribute to exceptional thermal and chemical stability. mdpi.comrdd.edu.iq This has led to their use in:

Functional Polymers: Triazole units are incorporated into polymer backbones or as pendant groups to create materials with high-performance characteristics. rdd.edu.iqnih.govresearchgate.net Poly(vinyl-1,2,4-triazole), for instance, is noted for its high thermal stability (up to 300–350 °C), water solubility, and non-toxicity. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the triazole ring act as excellent ligands for coordinating with metal ions, enabling the formation of complex supramolecular structures.

Proton-Conducting Membranes: The ability of the triazole nitrogen atoms to participate in hydrogen bonding and proton transfer makes them ideal for creating anhydrous proton-conducting membranes for use in fuel cells at temperatures above 100 °C. nih.govresearchgate.net

Dielectric Materials: Polymers containing 1,2,4-triazole have been investigated as novel dielectric layers in organic field-effect transistors (OFETs) due to their low leakage currents and high breakdown voltage. nih.govresearchgate.net

Structural and Electronic Characteristics of the 4h 1,2,4 Triazole Ring System

The 4H-1,2,4-triazole is an isomer of 1,2,4-triazole (B32235) where the substituent is attached to the nitrogen atom at position 4. This specific configuration imparts distinct structural and electronic features.

Structural Characteristics: The 4H-1,2,4-triazole ring is a planar, five-membered heterocycle. Its aromaticity arises from the delocalization of six π-electrons across the ring. The presence of three nitrogen atoms within the ring creates a significant dipole moment and influences the electron distribution, making the ring electron-deficient. This planarity and aromaticity contribute to the high thermal stability observed in triazole-based compounds. nih.govnih.gov

Electronic Characteristics: The 1,2,4-triazole ring system is amphoteric, capable of being protonated or deprotonated. nih.gov The nitrogen atoms act as hydrogen bond acceptors, a property crucial for applications like proton conduction and the formation of supramolecular assemblies. nih.govnih.gov The electronic nature of the ring is significantly influenced by the substituents attached to it. Electron-donating or electron-withdrawing groups can modulate the electron density of the ring, affecting its reactivity, basicity, and interaction with other molecules or ions. rsc.org

| Property | Value / Description | Reference |

|---|---|---|

| Molecular Formula | C₂H₃N₃ | nist.gov |

| Molecular Weight | 69.07 g/mol | nist.gov |

| Tautomerism | Exists in equilibrium with the more stable 1H-1,2,4-triazole form. | nih.gov |

| Aromaticity | Aromatic, with a 6π-electron system. | nih.gov |

| Proton Conductivity (Pure 1H-1,2,4-triazole) | 1.5 × 10⁻⁴ S/cm at 115 °C | nih.gov |

The Strategic Role of Ethenyl and Methyl Substituents in Molecular Engineering of Triazoles

The specific combination of ethenyl and methyl substituents on the 4H-1,2,4-triazole core is a deliberate molecular engineering strategy designed to create a functional monomer for advanced polymer synthesis.

Role of the Ethenyl (Vinyl) Group: The primary and most critical role of the ethenyl group at the N4 position is to impart polymerizability to the triazole molecule. This vinyl functionality allows the monomer to participate in chain-growth polymerization reactions, most commonly free-radical polymerization, to form long-chain polymers. mdpi.comrsc.org The resulting polymer, poly(4-ethenyl-3-methyl-4H-1,2,4-triazole), would possess a hydrocarbon backbone with pendant methyl-substituted triazole rings. This strategy allows for the creation of materials that combine the processability and mechanical properties of vinyl polymers with the unique functionalities of the triazole heterocycle, such as thermal stability and metal ion coordination. nih.govacs.orgpsu.edu The development of vinyl-triazole monomers is a significant advance, creating a new family of functional monomers that merge the desirable features of traditional monomers like styrene (B11656) and vinylpyridine into a single, versatile structure. acs.orgpsu.edu

Role of the Methyl Group: The methyl group at the C3 position, while seemingly simple, plays a crucial role in fine-tuning the electronic properties of the monomer and the resulting polymer. As an alkyl group, it is weakly electron-donating through an inductive effect. rsc.org This can influence:

Ring Electron Density: The methyl group can slightly increase the electron density of the triazole ring, which may affect its reactivity and the strength of its coordination with metal ions.

Basicity: The increased electron density can subtly alter the basicity of the nitrogen atoms in the ring.

Solubility and Physical Properties: The presence of the methyl group can impact the solubility of the monomer and the glass transition temperature (Tg) and mechanical properties of the final polymer. rdd.edu.iq

| Spectroscopic Technique | Functional Group | Typical Chemical Shift / Wavenumber (Note: Values are representative and can vary) | Reference |

|---|---|---|---|

| ¹H NMR (ppm) | Triazole Ring C-H | ~8.0 - 9.0 | mdpi.com |

| Vinyl Group (-CH=CH₂) | ~5.0 - 7.0 (complex pattern) | acs.org | |

| Methyl Group (-CH₃) | ~2.1 - 2.6 | mdpi.comufv.br | |

| ¹³C NMR (ppm) | Triazole Ring Carbons | ~140 - 160 | ufv.brnih.gov |

| Methyl Carbon (-CH₃) | ~10 - 15 | ufv.br | |

| FT-IR (cm⁻¹) | C=N (Triazole Ring) | ~1630 - 1550 | mdpi.comresearchgate.net |

| C=C (Vinyl Stretch) | ~1640 | acs.org |

Rationale and Scope for Investigating 4 Ethenyl 3 Methyl 4h 1,2,4 Triazole

De Novo Synthesis Approaches to the 4H-1,2,4-Triazole Nucleus

The foundation for synthesizing this compound is the construction of the 4H-1,2,4-triazole ring system. This is typically achieved through cyclization reactions that bring together precursors containing the necessary carbon and nitrogen atoms.

Cyclization Reactions for Core Formation (e.g., Einhorn-Brunner Reaction, Pellizzari Reaction derivatives)

Two prominent historical methods for forming the 1,2,4-triazole core are the Einhorn-Brunner reaction and the Pellizzari reaction. wikipedia.org

The Einhorn-Brunner reaction involves the condensation of imides with alkyl hydrazines to yield an isomeric mixture of 1,2,4-triazoles. wikipedia.orgen-academic.com The reaction mechanism proceeds through the formation of an iminium ion, a 1,5-proton shift, and subsequent intramolecular cyclization and dehydration to form the aromatic triazole ring. wikipedia.org If the R groups on the imide reactant are different, the reaction exhibits regioselectivity, with the more acidic group preferentially ending up at the 3-position of the triazole ring. wikipedia.org

The Pellizzari reaction , discovered in 1911, is the condensation of an amide and a hydrazide to form a 1,2,4-triazole. wikipedia.orgyoutube.com The mechanism starts with the hydrazide nitrogen attacking the amide's carbonyl carbon, followed by intramolecular cyclization and the elimination of two water molecules to yield the final triazole product. wikipedia.org A significant drawback of the traditional Pellizzari reaction is the requirement for high temperatures and long reaction times, which often results in low yields. wikipedia.org However, the use of microwave irradiation has been shown to shorten reaction times and improve yields. wikipedia.orgscispace.com When the acyl groups of the amide and the acylhydrazine are not the same, a mixture of triazoles can be formed due to an interchange of these groups. drugfuture.com

Table 1: Comparison of Core Formation Reactions

| Feature | Einhorn-Brunner Reaction | Pellizzari Reaction |

|---|---|---|

| Reactants | Imide and alkyl hydrazine (B178648) wikipedia.org | Amide and acyl hydrazide wikipedia.org |

| Product | Isomeric mixture of 1,2,4-triazoles wikipedia.org | 1,2,4-triazole wikipedia.org |

| Key Conditions | Often requires presence of a weak acid. scispace.comresearchgate.net | Traditionally requires high heat and long reaction times. wikipedia.org |

| Regioselectivity | Can be regioselective based on acidity of imide side groups. wikipedia.org | Not inherently regioselective, can produce mixtures with different acyl groups. wikipedia.orgdrugfuture.com |

| Modern Improvements | --- | Microwave irradiation can increase yield and reduce reaction time. wikipedia.org |

Strategies for Regioselective Substitution at N4 and C3 Positions

Achieving the specific 3-methyl-4-substituted pattern of the target compound requires careful control over the regioselectivity of the synthesis. The 1,2,4-triazole ring has multiple nitrogen atoms where substitution can occur (N1, N2, and N4). researchgate.net

For the synthesis of 4H-1,2,4-triazoles, where the substituent is on the N4 nitrogen, specific synthetic routes are employed. One common method involves the cyclization of thiosemicarbazides. For instance, reacting thiosemicarbazide (B42300) with formic acid and then cyclizing the intermediate can lead to a 1,2,4-triazole-3(5)-thiol, which can be a precursor for further functionalization. wikipedia.org The synthesis of 4-amino-1,2,4-triazoles, which can be further modified, is often achieved by reacting substituted hydrazides with an excess of hydrazine hydrate. scispace.com The choice of starting materials in reactions like the Pellizzari or Einhorn-Brunner can also direct substitution. wikipedia.orgdrugfuture.com

The introduction of the methyl group at the C3 position is typically designed into the de novo synthesis of the triazole ring itself. This is accomplished by selecting a precursor that already contains the required carbon framework. For example, in a Pellizzari-type reaction, one could use a hydrazide derived from acetic acid (acetylhydrazide) to ensure the C3 position of the resulting triazole bears a methyl group. Similarly, modifications of the Ainsworth procedure, which starts from thiosemicarbazide, have been used to prepare 3-alkyl-1,2,4-triazoles. scispace.com

Introduction and Modification of Ethenyl and Methyl Functional Groups

Once the 3-methyl-4H-1,2,4-triazole nucleus is formed or a suitable precursor is synthesized, the ethenyl (vinyl) group must be installed at the N4 position.

Synthetic Routes for Ethenyl Group Incorporation (e.g., via alkyne intermediates and subsequent reduction, or direct ethenylation)

The introduction of an ethenyl (vinyl) group onto a nitrogen atom of a triazole ring is a key step in forming compounds like the target molecule. This process is often referred to as N-vinylation.

One direct method is the reaction of the triazole with an alkyne, such as acetylene (B1199291), in the presence of a base. rsc.org A transition-metal-free approach has been described for the direct synthesis of vinyl triazole derivatives by reacting alkynes with triazoles, promoted by an inorganic base, which demonstrates excellent functional group tolerance. rsc.org This hydroamination of alkynes typically proceeds with anti-Markovnikov stereoselectivity. rsc.org

Alternatively, multi-step routes can be employed. For example, N-vinyl-1,2,3-triazole monomers have been synthesized from 2-aminoethanol and α-diazo-β-oxoamides through a modified Wolff's cyclocondensation. rsc.org This process first yields a hydroxyethyl-substituted triazole, which is then converted to the vinyl group via mesylation and subsequent elimination. rsc.org While this specific example pertains to the 1,2,3-triazole isomer, similar principles of converting a hydroxyethyl (B10761427) group to a vinyl group can be applied in heterocyclic chemistry.

Methodologies for Methyl Group Functionalization (e.g., alkylation reactions)

As mentioned previously, the C3-methyl group is most efficiently incorporated during the initial ring-forming cyclization. However, the broader field of triazole chemistry includes extensive work on alkylation reactions, which are fundamental to creating substituted analogs.

The alkylation of pre-formed triazole rings is a common strategy for introducing various functional groups. dtic.mil These reactions typically involve deprotonating the triazole with a suitable base (such as potassium carbonate or sodium methoxide) to form a triazolide anion, which then acts as a nucleophile to attack an alkyl halide. researchgate.netdtic.mil The regioselectivity of alkylation can be a significant challenge, as mixtures of N1- and N4-alkylated isomers are often produced. researchgate.net The choice of solvent, base, and reaction conditions can influence the isomer ratio. researchgate.netdtic.mil For instance, in the alkylation of 1,2,4-triazole-3-thiones, S-alkylation at the exocyclic sulfur atom is often selectively achieved under specific conditions. uzhnu.edu.ua While not the primary route to the C3-methyl group in the target compound, these alkylation principles are crucial for synthesizing a wide array of related triazole derivatives.

Advanced Synthetic Techniques and Sustainable Chemistry Principles

Modern synthetic chemistry emphasizes the use of techniques that are more efficient and environmentally benign. The synthesis of triazoles has benefited significantly from these advancements. nih.gov

Microwave-assisted synthesis has been successfully applied to classical reactions like the Pellizzari reaction, drastically reducing reaction times from hours to minutes and increasing product yields. wikipedia.orgscispace.com This technique offers a significant improvement over conventional heating methods.

The principles of green chemistry are increasingly being implemented in triazole synthesis. rsc.org This includes the use of sustainable and biodegradable solvents like water or Cyrene™, which can simplify product isolation through precipitation and eliminate the need for organic solvent extractions. nih.govrsc.org Polyethylene glycol (PEG) has also been used as a recyclable reaction medium for the oxidative cyclization of amidrazones to form 1,2,4-triazoles. organic-chemistry.org

Furthermore, research into novel catalytic systems aims to improve efficiency and reduce waste. For example, a copper-free protocol using reusable zinc-based nanoparticles has been developed for the regioselective synthesis of triazoles in water. rsc.org These advanced methods represent a shift away from traditional syntheses that often involve hazardous reagents, high energy consumption, and significant waste generation. rsc.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2,4-triazole |

| 1,2,3-triazole |

| 4-ethyl-3-methyl-4H-1,2,4-triazole |

| 1,2,4-triazole-3(5)-thiol |

| Acetylhydrazide |

| Cyrene™ |

Transition-Metal Catalyzed Reactions in Triazole Synthesis (e.g., CuAAC considerations for related structures)

The synthesis of triazole rings is a cornerstone of heterocyclic chemistry. A prominent reaction in this field is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a click chemistry reaction known for its simplicity, high yields, and compatibility with numerous functional groups. scispace.com However, it is crucial to note that the CuAAC reaction specifically produces 1,4-disubstituted 1,2,3-triazole isomers. scispace.com This method involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, a pathway that is fundamentally different from what is required to construct the 1,2,4-triazole skeleton of this compound.

For the synthesis of the 1,2,4-triazole core, other transition-metal-catalyzed reactions are employed. For instance, the regioselectivity of [3+2] cycloadditions between aryl diazonium salts and isocyanides can be controlled by the choice of metal catalyst. The use of a copper catalyst typically yields 1,5-disubstituted-1,2,4-triazoles, while a silver(I) catalyst directs the reaction to form 1,3-disubstituted-1,2,4-triazoles. frontiersin.orgnih.gov Furthermore, copper salts like CuCl₂ have been used to promote the oxidative cyclization of precursors such as amides and DMF to form the 1,2,4-triazole ring with high efficiency. nih.gov

The introduction of the ethenyl (vinyl) group at the N4 position represents a distinct synthetic challenge. While some methods use precious metal complexes for the addition of N-heterocycles to alkynes, a more recent and efficient approach is the direct, transition-metal-free vinylation of the triazole ring. rsc.org This base-mediated hydroamination involves reacting a pre-formed 1,2,4-triazole with an alkyne. Specifically, the addition of 1,2,4-triazole to phenylacetylene (B144264) has been achieved with excellent yields (93%) using cesium carbonate (Cs₂CO₃) as a base in a DMSO solvent. rsc.org This strategy avoids expensive and toxic catalysts and represents a highly effective method for producing N-vinyl triazoles, including the target compound, by using acetylene gas or a suitable surrogate. rsc.orgacs.orgnih.gov

Ultrasound-Assisted Synthesis of Triazole Derivatives

Ultrasound-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions and improving yields, aligning with the principles of green chemistry. mdpi.com The application of ultrasonic irradiation enhances reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant increase in reaction rates. mdpi.com

This methodology has been successfully applied to the synthesis of 1,2,4-triazole derivatives. Compared to conventional heating methods that can take several hours, ultrasound-assisted protocols can often be completed in minutes, with reported yields being impressively high. mdpi.com For example, one innovative, green, ultrasound-assisted, one-pot method for synthesizing 1,2,4-triazole derivatives involves mixing an aldehyde and semicarbazide (B1199961) in ethanol (B145695) and subjecting the mixture to ultrasonic activation. This approach was highly efficient, resulting in yields of up to 98%. mdpi.com Similarly, novel sulfonamide-linked 1,2,3-triazoles have been synthesized via a multicomponent reaction using a Cu(II) catalyst under ultrasound irradiation, demonstrating the versatility of this technique. mdpi.com

Comparative Analysis of Synthetic Efficiencies and Scalability

The selection of a synthetic route depends heavily on its efficiency, scalability, cost-effectiveness, and environmental impact. The methodologies applicable to the synthesis of this compound offer a clear contrast in these aspects.

Transition-metal catalyzed methods for forming the 1,2,4-triazole ring are robust and often high-yielding. frontiersin.orgnih.gov However, their scalability can be hampered by the cost of the metal catalysts (e.g., copper, silver) and the need for post-reaction purification to remove residual metal traces, which is a critical consideration in many applications.

Ultrasound-assisted synthesis offers significant advantages in terms of efficiency. The dramatic reduction in reaction times (from hours to minutes) and frequent improvement in yields make it a highly attractive option for laboratory-scale synthesis and potentially for industrial-scale processes due to increased throughput. mdpi.com It is considered a green technology as it enhances energy efficiency.

A direct comparison highlights that a hybrid approach—using ultrasound to efficiently synthesize the 3-methyl-4H-1,2,4-triazole precursor followed by a base-mediated, metal-free vinylation—could represent the most efficient and scalable pathway to this compound.

Table 1: Comparative Analysis of Synthetic Methodologies for Triazole Derivatives

| Methodology | Key Features | Typical Reaction Time | Reported Yields (for related structures) | Scalability & Efficiency Considerations |

|---|---|---|---|---|

| Transition-Metal Catalyzed Ring Formation | Uses catalysts like Cu(I) or Ag(I) for [3+2] cycloaddition to form the 1,2,4-triazole ring. frontiersin.orgnih.gov | Several hours | 79-88% frontiersin.orgnih.gov | Good yields but limited by catalyst cost and need for purification to remove metal residues. |

| Base-Mediated Vinylation | Transition-metal-free hydroamination of the triazole N-H with an alkyne using a simple inorganic base (e.g., Cs₂CO₃). rsc.org | Several hours | Up to 93% rsc.org | Highly scalable, cost-effective, atom-economical, and avoids toxic metal catalysts. Simplified purification. |

| Ultrasound-Assisted Synthesis | Uses ultrasonic irradiation to accelerate ring formation or other synthetic steps. mdpi.com | Minutes | Up to 98% mdpi.com | Excellent efficiency with drastically reduced reaction times and high yields. Considered a green chemistry approach. |

| Conventional Heating | Traditional reflux or heating methods for cyclization or functionalization. | 10-36 hours mdpi.com | Moderate to good | Lower efficiency and higher energy consumption compared to ultrasound. Less favorable for scalability. |

Reactions of the 1,2,4-Triazole Heterocyclic Core

The 1,2,4-triazole ring is an aromatic heterocycle characterized by the presence of three nitrogen atoms, which influences its electronic distribution and reactivity. chemicalbook.com

The 1,2,4-triazole ring exhibits a nuanced reactivity towards electrophiles and nucleophiles. Due to the presence of pyridine-type nitrogen atoms, the ring is generally electron-deficient, which affects its susceptibility to attack.

Electrophilic Reactions: Electrophilic substitution on the 1,2,4-triazole ring typically occurs at the nitrogen atoms, which are the most electron-rich centers. nih.gov For 4-substituted-1,2,4-triazoles, such as the title compound, the N1 and N2 atoms are potential sites for electrophilic attack, leading to the formation of triazolium cations. For instance, the parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com In the case of this compound, electrophilic attack would be anticipated at N1 or N2.

Nucleophilic Reactions: The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are electron-deficient and can be susceptible to nucleophilic attack, particularly if a good leaving group is present at these positions. nih.gov In the subject molecule, the C3 position is substituted with a methyl group, leaving the C5 position as a potential, albeit generally unreactive, site for nucleophilic substitution under harsh conditions or via specific activation. The triazolium ions formed from electrophilic attack are even more prone to nucleophilic attack. chemicalbook.com

Table 1: General Reactivity of the 1,2,4-Triazole Core

| Reaction Type | Position of Attack | Reactivity Details |

|---|---|---|

| Electrophilic Substitution | Nitrogen atoms (N1, N2) | High electron density on nitrogen atoms facilitates attack by electrophiles. |

| Nucleophilic Substitution | Carbon atoms (C3, C5) | Generally low reactivity unless activated by a leaving group. |

The 1,2,4-triazole ring is known for its high thermal and chemical stability, a consequence of its aromaticity. frontiersin.org This stability is a hallmark of many azole compounds.

Thermal Stability: Polymers derived from vinyl-1,2,4-triazoles exhibit high thermal stability, often up to 300-350°C, which suggests that the triazole ring itself is very stable to heat. researchgate.net

Chemical Stability: The triazole ring is generally resistant to hydrolysis and redox reactions under typical conditions. frontiersin.org However, extreme pH conditions or potent oxidizing/reducing agents can lead to ring degradation. For instance, some substituted triazoles can undergo ring-opening reactions under specific synthetic protocols. The stability of the ethenyl group is generally lower than that of the triazole core, and it may be more susceptible to degradation under oxidative or strongly acidic conditions.

Reactivity Profile of the Ethenyl Moiety

The ethenyl (vinyl) group attached to the N4 position of the triazole ring is a key functional handle, enabling a wide range of chemical transformations, most notably polymerization and addition reactions.

The vinyl group of N-vinyltriazoles readily undergoes polymerization. Research on the closely related 1-vinyl-1,2,4-triazole (B1205247) provides significant insight into the expected polymerization behavior of this compound.

Radical Polymerization: Free radical polymerization is a common method for polymerizing vinyltriazoles. researchgate.net This can be initiated using thermal initiators (like AIBN) or radiation. The resulting poly(this compound) would be expected to be a water-soluble, thermally stable polymer, analogous to poly(1-vinyl-1,2,4-triazole). researchgate.net

Coordination and Controlled Polymerization: While less common, coordination and controlled polymerization techniques offer pathways to polymers with well-defined architectures. While specific studies on the title compound are not prevalent, the general field of vinyl monomer polymerization suggests that methods like RAFT or ATRP could potentially be adapted, allowing for the synthesis of block copolymers and other advanced materials.

Table 2: Polymerization of an Analogous Compound (1-Vinyl-1,2,4-triazole)

| Polymerization Type | Initiator/Method | Resulting Polymer Properties | Reference |

|---|---|---|---|

| Radical Polymerization | Radiation | Water-soluble, thermally stable nanocomposites | researchgate.net |

| Radical Copolymerization | AIBN | Polyfunctional water-soluble copolymers, thermostable up to 300°C | researchgate.net |

The electron-deficient nature of the triazole ring influences the reactivity of the adjacent ethenyl group, making it a potential partner in cycloaddition reactions.

Diels-Alder Reactions: While the vinyl group itself is a dienophile, its reactivity is modulated by the attached triazole ring. More commonly, activated triazole derivatives, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), act as highly reactive dienophiles in Diels-Alder reactions. acgpubs.orgbohrium.com The ethenyl group of the title compound could potentially react as a dienophile with electron-rich dienes, although this reactivity is not extensively documented for this specific structure.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are another possibility for the ethenyl group, allowing for the formation of cyclobutane (B1203170) rings. This provides a route for further functionalization of the molecule.

1,3-Dipolar Cycloadditions: The synthesis of vinyl-1,2,3-triazoles often involves 1,3-dipolar cycloaddition reactions between alkynes and azides. researchgate.netnih.gov While this applies to the synthesis of the ring itself, the ethenyl group could also participate in such reactions with various dipoles, leading to the formation of new five-membered heterocyclic rings attached to the triazole core.

The double bond of the ethenyl group is susceptible to a variety of classical addition reactions.

Hydrogenation: The ethenyl group can be selectively reduced to an ethyl group via catalytic hydrogenation (e.g., using H₂/Pd-C). This reaction would convert this compound into 4-Ethyl-3-methyl-4H-1,2,4-triazole, leaving the aromatic triazole ring intact.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would be expected to proceed readily, yielding the corresponding 1,2-dihaloethyl derivative. This reaction provides a route to further functionalized analogs.

Hydroboration-Oxidation: This two-step reaction sequence would lead to the anti-Markovnikov addition of water across the double bond, yielding 2-(3-methyl-4H-1,2,4-triazol-4-yl)ethanol. This introduces a hydroxyl group, which can be used for subsequent chemical modifications.

Michael Addition: The parent 1H-1,2,4-triazole can undergo Michael addition to α,β-unsaturated aldehydes. researchgate.net By analogy, the ethenyl group of the title compound might react with nucleophiles in a Michael-type fashion if the double bond is sufficiently activated.

Table 3: Predicted Addition Reactions of the Ethenyl Moiety

| Reaction | Reagents | Expected Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C | 4-Ethyl-3-methyl-4H-1,2,4-triazole |

| Bromination | Br₂ in CCl₄ | 4-(1,2-Dibromoethyl)-3-methyl-4H-1,2,4-triazole |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethanol |

Reactivity of the Methyl Substituent (e.g., oxidation, functionalization)

The methyl group at the C3 position of the 1,2,4-triazole ring is generally considered to be of low reactivity. However, under specific conditions, it can undergo functionalization. The electron-deficient nature of the 1,2,4-triazole ring can influence the reactivity of the attached methyl group.

Oxidation: Direct oxidation of the methyl group on a 1,2,4-triazole ring to a carboxylic acid or an aldehyde is challenging and not commonly reported. Strong oxidizing agents would likely lead to the degradation of the triazole ring itself. In analogous heterocyclic systems, such oxidations often require specific reagents and controlled conditions. For instance, the oxidation of methyl groups on other nitrogen-containing heterocycles can sometimes be achieved using reagents like potassium permanganate (B83412) or selenium dioxide, though such reactivity is not documented for this compound.

Functionalization: Functionalization of the methyl group on a triazole ring would likely proceed through a free-radical or a deprotonation-alkylation pathway.

Halogenation: Free-radical halogenation of the methyl group could potentially be achieved using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This would lead to the formation of a halomethyl-triazole, a versatile intermediate for further nucleophilic substitution reactions.

Deprotonation and Alkylation: The acidity of the methyl protons is generally low. However, the use of very strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA), could potentially deprotonate the methyl group to form a lithiated intermediate. This carbanion could then be reacted with various electrophiles to introduce new functional groups.

A plausible, though not experimentally verified for this specific compound, functionalization is the condensation reaction with aldehydes. In related systems, such as 4-amino-3,5-dimethyl-1,2,4-triazole, condensation reactions with benzaldehydes have been observed to form hemiaminals mdpi.com. While the 4-ethenyl group is not an amino group, the principle of activating the methyl group for condensation under certain catalytic conditions might be applicable.

Table 1: Potential Functionalization Reactions of the Methyl Group (Inferred from Analogous Systems)

| Reaction Type | Reagents and Conditions (Hypothetical) | Expected Product |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator), CCl₄, reflux | 4-Ethenyl-3-(bromomethyl)-4H-1,2,4-triazole |

| Deprotonation-Alkylation | 1. n-BuLi, THF, -78 °C 2. Electrophile (e.g., CH₃I) | 4-Ethenyl-3-ethyl-4H-1,2,4-triazole |

| Condensation | Aldehyde (e.g., Benzaldehyde), Strong base or catalyst | 4-Ethenyl-3-(2-hydroxy-2-phenylethyl)-4H-1,2,4-triazole (or subsequent dehydrated product) |

Coordination Chemistry and Ligand Properties

The 1,2,4-triazole ring system is a well-established and versatile ligand in coordination chemistry, capable of coordinating to a wide range of metal ions. The nitrogen atoms of the triazole ring act as donor atoms.

This compound possesses two potential coordination sites: the nitrogen atoms at the 1- and 2-positions of the triazole ring. The N4-ethenyl and C3-methyl substituents will sterically and electronically influence the coordination behavior. The ethenyl group, in particular, may offer possibilities for polymerization or post-coordination modification.

The coordination of 1,2,4-triazole ligands to metal ions is well-documented, often leading to the formation of polynuclear complexes and coordination polymers. The N1 and N2 atoms of the triazole ring can bridge two metal centers, a common coordination mode for this class of ligands.

While no specific complexes of this compound are reported in the reviewed literature, the coordination behavior of analogous 4-substituted-1,2,4-triazoles provides insight into the expected coordination modes. For example, 4-substituted 1,2,4-triazoles are known to form metal-organic frameworks (MOFs) with various metal ions like Cu(II) and Ag(I) acs.orgnih.gov. In these structures, the triazole ring typically acts as a bidentate bridging ligand, connecting metal centers through its N1 and N2 atoms.

The coordination environment of the metal ion is influenced by the counter-anion and the solvent system used during synthesis. For instance, in copper(II) complexes with 4-(3-pyridinyl)-1,2,4-triazole, the coordination geometry of the Cu²⁺ ion can be either square-pyramidal or trigonal bipyramidal depending on the counter-anion present acs.org.

Table 2: Expected Coordination Modes of this compound with Metal Ions

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate | Coordination through one of the nitrogen atoms (likely N1 or N2) to a single metal center. | Transition metals (e.g., Cu(II), Zn(II), Co(II)) |

| Bidentate Bridging | The N1 and N2 atoms of the triazole ring bridge two metal centers. | Transition metals (e.g., Cu(II), Ag(I), Fe(II)) |

The ability of 1,2,4-triazole ligands to act as bridging units is a key feature in the self-assembly of coordination polymers and metal-organic frameworks (MOFs). The directional nature of the coordination bonds and the geometry of the triazole ring dictate the topology of the resulting supramolecular architecture.

For this compound, self-assembly with suitable metal ions would be expected to yield a variety of structures, from discrete polynuclear complexes to one-, two-, or three-dimensional coordination polymers. The final structure is often influenced by factors such as the metal-to-ligand ratio, the coordination preference of the metal ion, the nature of the counter-anions, and the solvent system.

Anion-controlled self-assembly is a significant strategy in the formation of metallosupramolecular architectures with triazole-based ligands. The coordinating ability of the anion can directly influence the coordination sphere of the metal ion, thereby directing the final framework structure acs.org.

While specific examples of self-assembly with this compound are not available, the extensive research on related 1,2,4-triazole ligands strongly suggests its potential as a building block for the construction of novel coordination architectures with potentially interesting magnetic, luminescent, or porous properties nih.govmdpi.comacs.org. The presence of the ethenyl group could also be exploited for post-synthetic modification of the assembled frameworks through polymerization reactions.

Quantum Chemical Calculations and Molecular Modeling (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of 1,2,4-triazole derivatives. nih.govnih.gov Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are frequently used to determine optimized geometries, vibrational frequencies, and electronic properties of these heterocycles with a high degree of accuracy. rcsi.sciencenih.gov Such computational approaches are essential for predicting molecular characteristics that can be correlated with experimental findings. nih.gov

Geometrical optimization calculations are employed to determine the most stable three-dimensional structure of a molecule by finding the energy minimum on its potential energy surface. nih.gov For this compound, the 1,2,4-triazole ring is expected to be an essentially planar, 6π-electron aromatic system. researchgate.netmdpi.com The attachment of the ethenyl (vinyl) group to the N4 atom introduces conformational flexibility, primarily involving rotation around the N4-C(ethenyl) single bond. Conformational analysis using potential energy surface (PES) scans can identify the most stable conformers and the energy barriers between them. ekb.eg

Studies on similar bi-aryl and vinyl-substituted heterocyclic systems show that different rotational isomers can exist with varying degrees of stability. ekb.egresearchgate.net The final optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters for this compound Note: These values are estimations based on DFT calculations reported for analogous 1,2,4-triazole structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C3-N4 | ~1.38 Å |

| N4-C5 | ~1.39 Å | |

| N1=N2 | ~1.32 Å | |

| N2-C3 | ~1.34 Å | |

| C5-N1 | ~1.33 Å | |

| C3-C(methyl) | ~1.49 Å | |

| N4-C(ethenyl) | ~1.42 Å | |

| C=C (ethenyl) | ~1.34 Å | |

| Bond Angles (°) ** | C5-N4-C3 | ~108° |

| N2-C3-N4 | ~111° | |

| N1-C5-N4 | ~110° | |

| Dihedral Angle (°) ** | C3-N4-C(ethenyl)-C(ethenyl) | Varies with conformation |

Vibrational analysis based on DFT calculations predicts the infrared (IR) and Raman active vibrational modes of a molecule. researchgate.net These theoretical frequencies are typically scaled by a factor to correct for anharmonicity and basis set limitations, allowing for a direct comparison with experimental spectra. nih.gov This correlation is vital for confirming the molecular structure and identifying characteristic "marker bands" for the functional groups present. nih.gov

For this compound, the vibrational spectrum would be characterized by modes from the triazole ring, the methyl group, and the ethenyl group. Key vibrations include N-H and C-H stretching in the high-frequency region, C=N, N=N, and C=C stretching in the 1400-1650 cm⁻¹ range, and various bending and ring deformation modes at lower frequencies. nih.govresearchgate.net Far-infrared and Raman spectra can also provide information on lattice vibrations in the solid state. rsc.org

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: Based on experimental and theoretical data for substituted 1,2,4-triazoles.

| Assignment | Predicted Wavenumber (cm⁻¹) | Region | Source(s) |

| C-H Stretching (Aromatic/Vinyl) | 3100 - 3000 | IR, Raman | researchgate.net |

| C-H Stretching (Methyl) | 2980 - 2900 | IR, Raman | researchgate.net |

| C=C Stretching (Ethenyl) | ~1640 | IR, Raman | researchgate.net |

| N=N Stretching | ~1595 | IR, Raman | researchgate.net |

| C=N Stretching | 1540 - 1480 | IR, Raman | nih.govresearchgate.net |

| Ring Deformation/Stretching | 1300 - 1000 | IR, Raman | nih.govresearchgate.net |

Theoretical NMR chemical shifts are powerful tools for structure elucidation and are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.gov Calculations are often performed to predict both ¹H and ¹³C NMR spectra. mdpi.com To enhance accuracy and simulate experimental conditions, these calculations can incorporate solvent effects using models like the Polarizable Continuum Model (PCM). nih.gov The computed isotropic shielding values are then converted to chemical shifts (δ) relative to a standard reference like tetramethylsilane (B1202638) (TMS). nih.gov

For this compound, distinct signals would be predicted for the protons and carbons of the methyl group, the ethenyl group, and the triazole ring. Comparing these theoretical shifts with experimental data provides strong corroboration of the proposed structure. nih.govrsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃ Note: Values are estimations based on GIAO/DFT calculations for analogous 4-alkyl-3-methyl-1,2,4-triazoles.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Source(s) |

| C3-C H₃ | ~2.4 | ~12.0 | nih.govmdpi.com |

| C 3-CH₃ | - | ~152.0 | nih.govmdpi.com |

| C 5-H | ~8.3 | ~145.0 | nih.govmdpi.com |

| N4-C H=CH₂ | ~6.8 (dd) | ~128.0 | nih.govwhiterose.ac.uk |

| N4-CH=C H₂ | ~5.5 (d), ~5.9 (d) | ~110.0 | nih.govwhiterose.ac.uk |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov In 1,2,4-triazole derivatives, the HOMO is often localized on the electron-rich triazole ring and any donor substituents, while the LUMO may be distributed differently. researchgate.net Analysis of the FMOs helps predict how the molecule will interact with other reagents. acs.org

Table 4: Predicted Frontier Molecular Orbital Properties for this compound Note: Energy values are representative examples from DFT studies on similar 1,2,4-triazole derivatives.

| Parameter | Predicted Value (eV) | Significance | Source(s) |

| E(HOMO) | -6.0 to -7.0 | Electron-donating ability | nih.govresearchgate.net |

| E(LUMO) | -1.0 to -2.0 | Electron-accepting ability | nih.govresearchgate.net |

| Energy Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity, kinetic stability | nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. researchgate.netresearchgate.net It is invaluable for predicting how a molecule will interact with electrophiles and nucleophiles. The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map is expected to show significant negative potential around the nitrogen atoms of the triazole ring, particularly N1 and N2, making them the primary sites for protonation and electrophilic interaction. dnu.dp.ua The ethenyl group's π-system would also represent an electron-rich region. Positive potential would be concentrated around the hydrogen atoms. researchgate.net

DFT calculations are instrumental in studying the thermodynamics and kinetics of chemical reactions. dnu.dp.ua By calculating the energies of reactants, transition states, and products, researchers can map out entire reaction energy profiles. acs.org This allows for the determination of key thermodynamic parameters such as enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy (ΔS).

For this compound, these methods could be used to study its synthesis, protonation, alkylation, or participation in cycloaddition reactions. dnu.dp.uaacs.org Kinetic analysis can elucidate reaction mechanisms by identifying the rate-determining step and calculating the activation energy (Ea). acs.org Such studies provide a comprehensive understanding of the compound's stability and reactivity under various conditions. acs.org

Theoretical Investigations of Photophysical Properties

The theoretical examination of a molecule's photophysical properties provides invaluable insight into its behavior and potential applications, particularly in the realm of optical materials. For this compound, computational chemistry, especially Density Functional Theory (DFT), is a powerful tool for predicting its linear and nonlinear optical responses.

Linear and Nonlinear Optical (NLO) Response Calculations

Currently, specific linear and nonlinear optical (NLO) response calculations for this compound are not extensively documented in publicly available research. However, studies on analogous 1,2,4-triazole derivatives provide a framework for understanding its potential properties. For instance, research on novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide has utilized DFT with the M06/6-311G(d,p) functional to investigate NLO properties. nih.govnih.gov These studies calculate key parameters such as linear polarizability and first and second hyperpolarizabilities, which are critical indicators of a material's potential for use in optoelectronic devices. nih.govnih.gov One of the studied compounds, for example, demonstrated a significant linear polarizability and high hyperpolarizability values, suggesting its promise for NLO applications. nih.govnih.gov Such computational approaches would be directly applicable to predicting the NLO characteristics of this compound.

Structure-Property Relationships in Optoelectronic Materials

The relationship between a molecule's structure and its electronic properties is a guiding principle in the design of new optoelectronic materials. For 1,2,4-triazole derivatives, the nature and position of substituent groups on the triazole ring significantly influence the molecule's electronic and optical characteristics. nih.gov The introduction of various electrophiles to the triazole core can alter the frontier molecular orbitals (HOMO-LUMO) and the energy gap, which in turn affects the material's absorption and emission spectra. nih.gov For example, in a study of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, one compound exhibited the lowest band gap value, indicating its potential for enhanced electronic activity. nih.govnih.gov The specific placement of the ethenyl group at the N4 position and the methyl group at the C3 position of the 4H-1,2,4-triazole ring in this compound is expected to define its unique electronic and photophysical behavior, distinguishing it from other substituted triazoles.

Advanced Experimental Spectroscopic Techniques for Structural Elucidation

The definitive confirmation of a new compound's molecular structure relies on a combination of advanced spectroscopic and analytical methods. High-resolution mass spectrometry and X-ray diffraction are indispensable for validating the molecular formula and determining the three-dimensional atomic arrangement in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. While specific HRMS data for this compound is not available in the reviewed literature, the methodology is well-established for related triazole compounds. For example, the molecular formula of 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole was confirmed by HRMS, where the calculated mass for the protonated molecule [M+H]⁺ was found to be 502.2283, closely matching the experimentally found value of 502.2281. mdpi.com This level of precision allows for confident validation of the molecular formula. Predicted collision cross section (CCS) values for adducts of a related compound, 4-ethyl-3-methyl-4H-1,2,4-triazole, have also been calculated, which can aid in its identification in complex mixtures. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for 4-ethyl-3-methyl-4H-1,2,4-triazole Adducts

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 112.08693 | 120.5 |

| [M+Na]⁺ | 134.06887 | 130.6 |

| [M-H]⁻ | 110.07237 | 120.5 |

| [M+NH₄]⁺ | 129.11347 | 141.4 |

| [M+K]⁺ | 150.04281 | 129.9 |

| [M]⁺ | 111.07910 | 121.6 |

Data derived from studies on a related compound and serves as an illustrative example of data obtained through this technique. uni.lu

X-ray Diffraction Analysis for Crystalline Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the gold standard for elucidating the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. Although the crystal structure of this compound has not been reported, studies on other 4H-1,2,4-triazole derivatives demonstrate the power of this technique. mdpi.comresearchgate.net For instance, the X-ray molecular structures of highly conjugated 4H-1,2,4-triazole representatives have been determined, revealing key structural features. mdpi.comresearchgate.net In a study of 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone, X-ray analysis showed that the 1,2,4-triazole ring is planar. researchgate.net Similarly, the crystal structure of 4-Ethyl-3-(2-thienylmethyl)-Δ-1,2,4-triazoline-5-thione revealed that the central triazole ring is nearly perpendicular to the thiophene (B33073) ring. nih.gov These analyses also provide insight into intermolecular forces, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. researchgate.netnih.gov

Table 2: Illustrative Crystallographic Data for a Related Triazole Compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 20.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3250.1 |

This data is representative of what would be obtained from an X-ray diffraction study and is based on general findings for triazole compounds. omicsonline.org

Future Perspectives and Grand Challenges in 4 Ethenyl 3 Methyl 4h 1,2,4 Triazole Research

Development of Highly Efficient and Atom-Economical Synthetic Strategies

A primary challenge in the widespread application of 4-Ethenyl-3-methyl-4H-1,2,4-triazole lies in the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. Current synthetic methodologies for related vinyl-1,2,4-triazoles often rely on multi-step processes that may involve harsh reaction conditions or the use of hazardous reagents.

Future research will likely focus on pioneering more direct and atom-economical approaches. One promising avenue is the exploration of catalytic C-H vinylation of 3-methyl-4H-1,2,4-triazole, which would streamline the synthesis by directly introducing the ethenyl group. Additionally, tandem reactions that form multiple chemical bonds in a single operation present an elegant strategy to enhance synthetic efficiency. The development of novel catalytic systems, potentially involving earth-abundant metals, will be instrumental in achieving these goals.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Vinylation | Fewer reaction steps, reduced waste | Development of selective and robust catalysts |

| Tandem Oxidative Coupling | Increased molecular complexity in a single step | Design of novel reaction pathways |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control | Optimization of reactor design and reaction conditions |

Exploration of Novel Polymerization and Post-Polymerization Modification Techniques for Tailored Architectures

The polymerization of the vinyl group in this compound opens the door to a vast array of polymeric materials with tunable properties. While conventional free-radical polymerization is a straightforward method, future investigations are expected to delve into more sophisticated techniques to achieve precise control over the polymer architecture.

Controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, will be crucial for synthesizing well-defined polymers with controlled molecular weights and narrow dispersity. This level of control is essential for creating advanced materials like block copolymers, which can self-assemble into ordered nanostructures.

Furthermore, the triazole ring itself offers a versatile platform for post-polymerization modification. The nitrogen atoms in the triazole ring can be quaternized to introduce ionic functionalities, leading to the development of polyelectrolytes and ionic liquids. This functionalization can be leveraged to create materials with tailored properties for applications such as ion-conductive membranes and self-healing materials.

| Polymerization Technique | Architectural Control | Potential Applications |

| RAFT Polymerization | Precise control over molecular weight and architecture | Block copolymers, star polymers, polymer brushes |

| Post-Polymerization Quaternization | Introduction of ionic groups | Polyelectrolytes, ion-conductive membranes |

| "Click" Chemistry Modifications | Efficient and specific functionalization | Grafting of side chains, cross-linking |

Advanced Computational Design for Predictive Material Properties and Discovery

In silico approaches are poised to play a pivotal role in accelerating the discovery and design of novel materials based on this compound. Computational chemistry can provide valuable insights into the fundamental properties of the monomer and its corresponding polymer, poly(this compound).

Molecular dynamics (MD) simulations can be employed to predict the physical and chemical behavior of these materials, such as their conformational features and interactions with other molecules. This predictive capability can guide the rational design of polymers with specific properties, such as enhanced thermal stability or selective adsorption capabilities. For instance, simulations could be used to model the interaction of the polymer with metal ions for applications in catalysis or water purification.

Integration into Hybrid and Nanocomposite Materials for Enhanced Performance

The incorporation of poly(this compound) into hybrid and nanocomposite materials offers a powerful strategy to enhance their performance and introduce new functionalities. The triazole units in the polymer chain can act as effective stabilizing ligands for metal nanoparticles, preventing their aggregation and controlling their size and distribution within the polymer matrix.

These polymer-metal nanocomposites could exhibit synergistic properties, combining the processability of the polymer with the unique optical, electronic, or catalytic properties of the nanoparticles. For example, silver or gold nanoparticle composites could find applications in antimicrobial coatings or sensing devices. Similarly, blending with other polymers or inorganic materials can lead to hybrid materials with improved mechanical strength, thermal stability, or conductivity.

Addressing Scalability and Sustainability in Industrial Applications

For this compound to transition from a laboratory curiosity to a commercially viable material, significant challenges in scalability and sustainability must be addressed. The development of cost-effective and environmentally benign synthetic routes is a critical first step. This includes minimizing the use of hazardous solvents and reagents and improving energy efficiency.

Furthermore, establishing a robust and scalable polymerization process is essential for large-scale production. Continuous flow polymerization processes could offer advantages over traditional batch methods in terms of safety, consistency, and throughput. The lifecycle of the resulting polymeric materials also needs to be considered, with a focus on developing recyclable or biodegradable options to minimize their environmental impact. As with other commodity monomers, a focus on reducing the carbon footprint of production through optimized processes and the use of renewable energy will be crucial for long-term sustainability.

Q & A

Q. What are the standard synthetic routes for 4-Ethenyl-3-methyl-4H-1,2,4-triazole derivatives?

A common method involves reacting 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an alkaline medium under controlled heating. The reaction proceeds via nucleophilic substitution, yielding thioacetic acid derivatives. Structural confirmation is achieved through elemental analysis, IR spectroscopy (e.g., S-H and C=O stretching bands), and thin-layer chromatography (TLC) to verify purity .

Q. How are salts of this compound derivatives synthesized and characterized?

Salts are formed by reacting the parent triazole-thioacetic acid with inorganic bases (e.g., NaOH, KOH) or organic bases (e.g., piperidine, morpholine) in ethanol. Metal complexes (e.g., Fe²⁺, Cu²⁺) are prepared using stoichiometric equivalents of metal sulfates. Characterization includes TLC for purity, IR spectroscopy to identify coordination bonds (e.g., M-S or M-O), and elemental analysis for stoichiometric validation .

Q. What safety precautions are critical during the synthesis of this compound derivatives?

Due to the reactivity of intermediates like monochloroacetic acid and organic solvents, use protective gloves, goggles, and fume hoods. Nitration steps (if applicable) require strict temperature control to prevent exothermic reactions. Always reference Material Safety Data Sheets (MSDS) for specific hazards, such as respiratory irritation or flammability .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Molecular docking studies (e.g., using AutoDock or Schrödinger) can model interactions with biological targets like fungal 14α-demethylase (PDB: 3LD6). Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antifungal or antibacterial activity. Validate predictions with in vitro assays, such as MIC (Minimum Inhibitory Concentration) testing against Candida spp. or Staphylococcus aureus .

Q. What strategies resolve contradictions between experimental and computational data in triazole derivative studies?

Discrepancies may arise from solvent effects or crystal packing in X-ray structures. Use multi-method validation:

Q. How does substituent variation on the triazole ring influence pharmacological activity?

- Electron-withdrawing groups (e.g., NO₂) enhance electrophilicity, improving interactions with microbial enzymes.

- Bulky substituents (e.g., aryl groups) increase lipophilicity, enhancing membrane permeability.

- Thioether linkages (e.g., -SCH₂COOH) enable metal chelation, potentiating antimicrobial effects. Systematic SAR studies involve synthesizing derivatives with controlled substitutions and testing via in vitro bioassays .

Q. Which crystallographic tools are recommended for structural analysis of triazole derivatives?

- SHELXL : For high-precision refinement of small-molecule X-ray data.

- ORTEP-3 : For visualizing thermal ellipsoids and validating molecular geometry.

- Mercury CSD : For comparing bond angles/distances with Cambridge Structural Database entries. These tools are critical for resolving disorder in flexible ethenyl or methyl groups .

Methodological Tables

Q. Table 1. Key Spectral Signatures for Triazole Derivatives

| Functional Group | IR Band (cm⁻¹) | NMR Shift (δ, ppm) |

|---|---|---|

| Triazole C=N | 1520–1600 | 7.5–8.5 (¹H, aromatic) |

| Thioether (C-S) | 650–700 | 3.2–3.8 (¹H, -SCH₂-) |

| Carboxylic Acid (COOH) | 2500–3300 | 10–12 (¹H, broad) |

Q. Table 2. Optimization Parameters for Triazole Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | Higher temps reduce side reactions |

| Solvent (Alkaline) | Ethanol/Water (1:1) | Facilitates nucleophilic substitution |

| Molar Ratio (Thione:Chloroacetic Acid) | 1:1.2 | Excess acid drives completion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.